molecular formula C10H16O5 B1427098 Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate CAS No. 113474-25-2

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Cat. No. B1427098
M. Wt: 216.23 g/mol
InChI Key: WINOVBXKECSWMZ-UHFFFAOYSA-N
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Description

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, also known as DMHCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHCC is a bicyclic compound that contains two carboxylic acid groups and a hydroxyl group. The compound has a molecular weight of 230.23 g/mol and a melting point of 82-84°C.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is utilized in various chemical transformations and syntheses. Kitahara et al. (1968) explored its role in the ether cleavage of certain cyclic compounds, contributing to the synthesis of a range of cyclohexane-carboxylic acids and carbolactone systems. This highlights its utility in complex organic synthesis and the modification of cyclic structures (Kitahara et al., 1968).

Conformational Studies and Stability

  • The compound has been the subject of conformational studies and analysis of stability. For instance, Mari et al. (2004) used a derivative of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate as a structural mimic in mannosidase stability studies. This research demonstrates its potential in biochemical applications, particularly in studying enzyme-substrate interactions and stability (Mari et al., 2004).

Catalysis and Green Chemistry

  • In the field of catalysis and green chemistry, the compound has been utilized effectively. Zhang et al. (2013) reported its use in the hydrogenation process catalyzed by a copper-based catalyst. This study underscores its role in facilitating efficient and environmentally friendly chemical reactions, particularly in the context of sustainable chemistry practices (Zhang et al., 2013).

Medicinal Chemistry and Drug Design

  • Although avoiding details related to drug use, dosage, and side effects, it is important to note that derivatives of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate are considered in medicinal chemistry. For instance, research into benzodiazepines has involved reactions of related compounds, indicating its relevance in the design and synthesis of potential therapeutic agents (Gurkovskii et al., 1999).

properties

IUPAC Name

dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOVBXKECSWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728982
Record name Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

CAS RN

113474-25-2
Record name Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of dimethyl-5-hydroxyisophthalate (3.50 g, 16.6 mmol) in methanol (60.0 mL) was added 5% rhodium on alumina (0.80 g) at 0° C., followed by acetic acid (0.60 mL, 10.6 mmol). The reaction mixture was shaken under hydrogen (55 psi) at room temperature overnight and then filtered through Celite® and concentrated under reduced pressure. The residue was purified by CombiFlash® system (12 g silica gel cartridge; gradient: 0 to 50% ethyl acetate in DCM over 30 min) to give 3.00 g (83%) of the title compound, 5-hydroxy-cyclohexane-1,3-dicarboxylic acid dimethyl ester. 1H NMR (400 MHz, CDCl3): δ 3.56-3.78 (m, 7H), 2.15-2.51 (m, 5H), 1.25-1.66 (m, 3 H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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